Ro 32-0432 hydrochloride
Overview
Description
Ro 32-0432 hydrochloride is a selective, cell-permeable inhibitor of protein kinase C. It exhibits a high degree of selectivity for protein kinase C alpha, protein kinase C beta I, and protein kinase C beta II over protein kinase C epsilon. This compound is known for its ability to prevent T-cell-driven chronic inflammatory responses in vivo .
Mechanism of Action
Target of Action
Ro 32-0432 (hydrochloride) is a selective cell-permeable protein kinase C inhibitor . It displays slight selectivity for conventional protein kinase C isoforms over calcium and atypical protein kinase C isoforms . The binding affinities for rat isoforms are 9, 28, 31, 37, and 108 nM for protein kinase C’s α, βΙ, βΙΙ, γ, and ε respectively .
Mode of Action
Ro 32-0432 (hydrochloride) interacts with its targets, the protein kinase C isoforms, by inhibiting their activity . This inhibition prevents the phosphorylation of downstream proteins that would normally be activated by protein kinase C, thereby altering cellular signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by Ro 32-0432 (hydrochloride) is the protein kinase C signaling pathway . By inhibiting protein kinase C, Ro 32-0432 (hydrochloride) disrupts the normal signaling processes within the cell, which can lead to changes in cellular function .
Pharmacokinetics
It is known that ro 32-0432 (hydrochloride) is orally available , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body
Result of Action
The molecular and cellular effects of Ro 32-0432 (hydrochloride)'s action include the prevention of T-cell activation . By inhibiting protein kinase C, Ro 32-0432 (hydrochloride) can prevent the activation of T-cells, which play a key role in the immune response . This can result in the prevention of chronic inflammation .
Biochemical Analysis
Biochemical Properties
Ro 32-0432 (hydrochloride) interacts with several enzymes and proteins, primarily the PKC isoforms. The IC50 values of Ro 32-0432 (hydrochloride) for PKCα, PKCβI, PKCβII, PKCγ, and PKCε are 9.3 nM, 28 nM, 30 nM, 36.5 nM, and 108.3 nM, respectively . This indicates that Ro 32-0432 (hydrochloride) has a high affinity for these enzymes, effectively inhibiting their activity.
Cellular Effects
Ro 32-0432 (hydrochloride) has significant effects on various types of cells and cellular processes. It prevents T-cell activation, which has potential implications for chronic inflammatory and autoimmune diseases research . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Ro 32-0432 (hydrochloride) exerts its effects at the molecular level primarily through its inhibition of PKC. It is an ATP-competitive inhibitor, meaning it competes with ATP for the binding site on PKC, thereby preventing the phosphorylation process that activates the enzyme .
Dosage Effects in Animal Models
In animal models, the effects of Ro 32-0432 (hydrochloride) can vary with different dosages. For example, it has been shown to inhibit subsequent phorbol ester-induced edema in rats when administered orally at doses of 10-50 mg/kg .
Metabolic Pathways
Ro 32-0432 (hydrochloride) is involved in the PKC signaling pathway, which plays a crucial role in several cellular processes including cell growth, differentiation, and apoptosis
Subcellular Localization
The subcellular localization of Ro 32-0432 (hydrochloride) is likely to be influenced by the distribution of PKC, as it is a PKC inhibitor. PKC is known to be present in various compartments within the cell, including the cytoplasm and the plasma membrane .
Preparation Methods
The synthesis of Ro 32-0432 hydrochloride involves several steps, including the formation of the bisindolylmaleimide core structure. The synthetic route typically includes the following steps:
Formation of the bisindolylmaleimide core: This involves the reaction of indole derivatives with maleimide under specific conditions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired selectivity and potency.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form to enhance its solubility and stability.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ro 32-0432 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bisindolylmaleimide core.
Reduction: Reduction reactions can be used to alter the oxidation state of specific functional groups.
Substitution: Substitution reactions are common for modifying the substituents on the indole rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ro 32-0432 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of protein kinase C in various biochemical pathways.
Biology: It is employed in cell biology to investigate the signaling pathways mediated by protein kinase C.
Medicine: this compound is used in preclinical studies to explore its potential therapeutic effects in diseases involving chronic inflammation and autoimmune responses.
Industry: It is utilized in the development of new drugs targeting protein kinase C-related pathways.
Comparison with Similar Compounds
Ro 32-0432 hydrochloride is unique in its high selectivity for protein kinase C alpha, protein kinase C beta I, and protein kinase C beta II over protein kinase C epsilon. Similar compounds include:
Bisindolylmaleimide I: Another protein kinase C inhibitor with a broader selectivity profile.
Bisindolylmaleimide X: A selective inhibitor of protein kinase C with different selectivity compared to this compound.
Bisindolylmaleimide IV: Known for its inhibitory effects on protein kinase C but with a different selectivity pattern.
This compound stands out due to its specific selectivity and potency, making it a valuable tool in research focused on protein kinase C.
Properties
IUPAC Name |
3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPRASOZRZDELU-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ro 32-0432 hydrochloride in the context of nicotine dependence?
A1: this compound exhibits its effects by inhibiting G-protein coupled receptor kinase-5 (GRK5) []. While the exact role of GRK5 in nicotine dependence requires further investigation, its inhibition by this compound effectively attenuated mecamylamine-induced nicotine withdrawal symptoms in mice []. This suggests that GRK5 plays a role in the development of nicotine dependence and its associated withdrawal syndrome.
Q2: What specific nicotine withdrawal symptoms were alleviated by this compound in the studies?
A2: The studies demonstrated that this compound administration significantly reduced the composite withdrawal severity score in mice [, ]. This score encompassed various behavioral indicators of withdrawal, including:
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